molecular formula C18H17N3O3 B11365328 N-(3-hydroxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

N-(3-hydroxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

Cat. No.: B11365328
M. Wt: 323.3 g/mol
InChI Key: PMEKPCGWLHIYRD-UHFFFAOYSA-N
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Description

N-(3-hydroxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Coupling with the Hydroxyphenyl Group: The oxadiazole intermediate is then coupled with a hydroxyphenyl derivative using coupling agents such as EDCI or DCC in the presence of a base like triethylamine.

    Formation of the Butanamide Linker:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

N-(3-hydroxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been explored for various scientific research applications:

    Medicinal Chemistry: Potential use as an anti-inflammatory, antimicrobial, or anticancer agent.

    Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

    Agrochemicals: Studied for its potential as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of N-(3-hydroxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide involves interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways: Inhibition of enzyme activity, modulation of receptor signaling, or interaction with genetic material.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-hydroxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is unique due to its specific substitution pattern, which may confer distinct biological activities and physicochemical properties compared to its analogs.

Properties

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

N-(3-hydroxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

InChI

InChI=1S/C18H17N3O3/c22-15-9-4-8-14(12-15)19-16(23)10-5-11-17-20-18(21-24-17)13-6-2-1-3-7-13/h1-4,6-9,12,22H,5,10-11H2,(H,19,23)

InChI Key

PMEKPCGWLHIYRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC(=CC=C3)O

Origin of Product

United States

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